![molecular formula C19H16Cl2N2O3S B2921259 2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate CAS No. 952977-09-2](/img/structure/B2921259.png)

2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

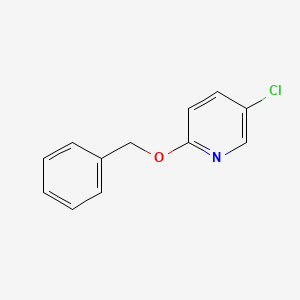

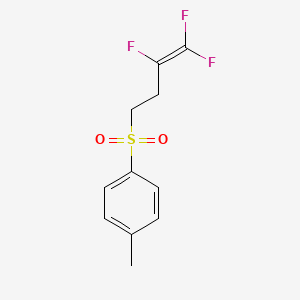

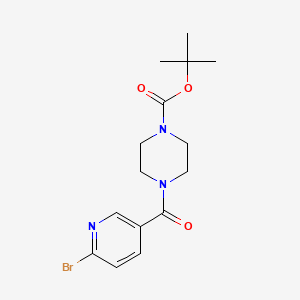

The compound “2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate” is a complex organic molecule that contains several functional groups and rings. It includes a pyrrolidine ring, a benzothiazole ring, and a dichlorophenoxy group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring attached to a benzothiazole ring via a single bond at the 2-position of the benzothiazole . The benzothiazole ring would also have an acetate group attached to it at the 6-position, which is further connected to a 2,4-dichlorophenoxy group .科学的研究の応用

Synthesis and Biological Activity

Antibacterial and Antimycobacterial Activity : A study demonstrated a facile approach to synthesize highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks showing significant antibacterial and antimycobacterial activities. This synthesis involves the reaction of racemic or enantiomerically enriched pyrrolidines with benzoylisothiocyanate, followed by a sequential reaction with alpha-bromo ketones, yielding products with good selectivity and yield (Belveren et al., 2017).

Antimicrobial and Antioxidant Activity : Novel pyridine and fused pyridine derivatives have been prepared and shown to exhibit antimicrobial and antioxidant activities. These compounds were synthesized starting from specific pyridine-3-carbonitrile derivatives, demonstrating moderate to good binding energies towards GlcN-6-P synthase, a target protein for these activities (Flefel et al., 2018).

Material Science Applications

Electrochromic Materials : Thiadiazolo[3,4-c]pyridine, an analog of benzothiadiazole, has been explored as a novel electron acceptor for developing fast-switching green electrochromic polymers with low bandgap. These materials exhibit favorable redox activity, stability, and very fast switching times, indicating potential for various electrochromic applications (Ming et al., 2015).

Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) Inhibitors : Investigation into the structure-activity relationships of PI3Kα and mTOR inhibitors led to the development of compounds with improved metabolic stability. These efforts aim to reduce or eliminate metabolic deacetylation observed in similar compounds, contributing to the development of more stable therapeutic agents (Stec et al., 2011).

将来の方向性

特性

IUPAC Name |

(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl) 2-(2,4-dichlorophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O3S/c20-12-3-6-16(14(21)9-12)25-11-18(24)26-13-4-5-15-17(10-13)27-19(22-15)23-7-1-2-8-23/h3-6,9-10H,1-2,7-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPDMMOBDHODSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2921176.png)

![N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2921180.png)

![Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate](/img/structure/B2921183.png)

![N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide](/img/structure/B2921188.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2921197.png)